molecular formula C21H20O B11938690 Phenol, 4-(1,1-diphenylpropyl)- CAS No. 102319-34-6

Phenol, 4-(1,1-diphenylpropyl)-

Katalognummer: B11938690
CAS-Nummer: 102319-34-6
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: WCZMVGKSMRHGKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1,1-diphenylpropyl)- typically involves the alkylation of phenol with 1,1-diphenylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:

Phenol+1,1-diphenylpropyl chloridePhenol, 4-(1,1-diphenylpropyl)-+HCl\text{Phenol} + \text{1,1-diphenylpropyl chloride} \rightarrow \text{Phenol, 4-(1,1-diphenylpropyl)-} + \text{HCl} Phenol+1,1-diphenylpropyl chloride→Phenol, 4-(1,1-diphenylpropyl)-+HCl

Industrial Production Methods

In an industrial setting, the production of Phenol, 4-(1,1-diphenylpropyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 4-(1,1-diphenylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and meta positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 4-(1,1-diphenylpropyl)quinone.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of Phenol, 4-(1,1-diphenylpropyl)-.

Wissenschaftliche Forschungsanwendungen

Phenol, 4-(1,1-diphenylpropyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Phenol, 4-(1,1-diphenylpropyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic ring can interact with hydrophobic regions of cellular membranes, affecting membrane fluidity and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Phenol, 4-(1,1-diphenylpropyl)- can be compared with other phenol derivatives such as:

    Phenol, 4-(1,1-dimethylpropyl)-: Similar structure but with a different alkyl group, leading to variations in chemical reactivity and biological activity.

    Phenol, 4-(1,1-diphenylethyl)-: Another similar compound with a shorter alkyl chain, affecting its physical and chemical properties.

The uniqueness of Phenol, 4-(1,1-diphenylpropyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenol derivatives.

Eigenschaften

CAS-Nummer

102319-34-6

Molekularformel

C21H20O

Molekulargewicht

288.4 g/mol

IUPAC-Name

4-(1,1-diphenylpropyl)phenol

InChI

InChI=1S/C21H20O/c1-2-21(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19-13-15-20(22)16-14-19/h3-16,22H,2H2,1H3

InChI-Schlüssel

WCZMVGKSMRHGKA-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.